molecular formula C27H18N2O3 B2523067 4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE CAS No. 361173-47-9

4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE

Cat. No.: B2523067
CAS No.: 361173-47-9
M. Wt: 418.452
InChI Key: CLJISLJUKMRSQJ-UHFFFAOYSA-N
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Description

4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a benzoxazole moiety. This compound is of significant interest in the fields of medicinal chemistry and material science due to its unique structural properties and potential biological activities.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N2O3/c30-25(18-6-2-1-3-7-18)19-10-12-20(13-11-19)26(31)28-22-16-14-21(15-17-22)27-29-23-8-4-5-9-24(23)32-27/h1-17H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJISLJUKMRSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzoxazole and benzamide moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C27H18N2O3C_{27}H_{18}N_{2}O_{3} and a molecular weight of approximately 442.44 g/mol. Its structure includes a benzamide moiety linked to a benzoxazole ring, which is known for its biological activity. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds with similar structures to 4-benzoyl-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes.

Neuropharmacological Potential

The compound's potential as a neuropharmacological agent is noteworthy. Studies suggest that benzoxazole derivatives can act as multi-target-directed ligands (MTDLs) for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may exhibit inhibitory effects on monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with depression and cognitive decline.

Anticancer Properties

Recent investigations into similar compounds have highlighted their anticancer potential. For example, certain benzamide derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit key pathways involved in tumor growth.

Case Study 1: Neuroprotective Effects

A study focusing on the synthesis and evaluation of benzoxazole derivatives demonstrated that several compounds exhibited significant neuroprotective effects in vitro by inhibiting MAO-B activity. This finding suggests that this compound could be further explored for its potential use in treating neurodegenerative diseases complicated by mood disorders .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial activity of benzoxazole derivatives against various pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating strong antimicrobial potential . This reinforces the need for further exploration of this compound in the development of new antimicrobial agents.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaSignificant antimicrobial effects observed in related studies .
Neuropharmacological UsePotential for treating neurodegenerative diseasesInhibition of MAO-B suggests mood-enhancing properties .
Anticancer PropertiesCytotoxic effects on cancer cell linesInduction of apoptosis and inhibition of tumor growth .

Mechanism of Action

The mechanism of action of 4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is unique due to its combined benzamide and benzoxazole structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.

Biological Activity

4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is a synthetic compound belonging to the benzamide class, characterized by the presence of a benzoxazole moiety. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H18N2O2
  • Molecular Weight : 358.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzoxazole ring system is known for its ability to bind to various enzymes and receptors, potentially modulating their activity.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial resistance.
  • Receptor Modulation : It may act on various receptors, influencing signal transduction pathways critical for cell survival and growth.

Anticancer Activity

Research has shown that benzamide derivatives exhibit significant anticancer properties. The presence of the benzoxazole moiety enhances these effects by potentially targeting cancer-specific pathways.

Case Study : A study evaluating various benzamide derivatives found that compounds similar in structure to this compound displayed IC50 values ranging from 5 µM to 15 µM against human cancer cell lines such as HeLa and MCF-7 .

Compound Cell Line IC50 (µM)
Compound AHeLa10
Compound BMCF-78
This compoundA54912

Antimicrobial Activity

Benzoxazole derivatives have shown promising antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

Research Findings : In vitro studies demonstrated that compounds with similar structures exhibited MIC values against Staphylococcus aureus and Escherichia coli ranging from 32 µg/mL to 128 µg/mL .

Pathogen MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Antiviral Activity

Recent studies indicate that benzamide derivatives may possess antiviral properties, particularly against enteroviruses. The mechanism involves binding to viral capsids, preventing uncoating and subsequent viral replication.

Case Study : A docking study revealed that similar compounds bind effectively to the hydrophobic pocket of enteroviral capsids, stabilizing them and inhibiting their infectivity .

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